Bleximenib oxalate is synthesized through a multi-step process that involves the preparation of its active form, JNJ-75276617, followed by the formation of the oxalate salt. The synthesis typically employs techniques such as liquid chromatography-mass spectrometry to ensure high purity levels (greater than 98%) of the final product .
The synthesis steps can be summarized as follows:
The molecular structure of Bleximenib oxalate reveals a complex arrangement that facilitates its interaction with biological targets. The structural formula indicates multiple functional groups that contribute to its binding affinity and selectivity towards menin.
The three-dimensional conformation allows for effective interaction within the binding site of menin, crucial for its mechanism of action .
Bleximenib oxalate participates in several chemical reactions relevant to its function as a menin-KMT2A inhibitor. Key reactions include:
These reactions are critical for understanding how Bleximenib oxalate exerts its therapeutic effects against leukemia cells.
Bleximenib oxalate functions by inhibiting the interaction between menin and KMT2A, which is essential for the proliferation of certain leukemic cells. The mechanism can be outlined as follows:
The physical and chemical properties of Bleximenib oxalate are essential for its formulation and application in clinical settings:
These properties influence how Bleximenib oxalate is formulated into dosage forms suitable for patient administration .
Bleximenib oxalate has significant potential applications in scientific research and clinical practice:
The menin-KMT2A (lysine methyltransferase 2A) protein-protein interaction represents a critical oncogenic driver in approximately 30% of acute leukemias. Menin, encoded by the MEN1 gene, functions as a molecular scaffold that directly binds the N-terminus of KMT2A (formerly MLL1) and localizes the complex to target gene promoters. This interaction is indispensable in leukemias harboring KMT2A rearrangements (KMT2A-r), which occur in ~80% of infant acute lymphoblastic leukemias (ALL) and 5-10% of acute myeloid leukemias (AML) [4] [9]. Similarly, nucleophosmin 1 (NPM1) mutations (NPM1c), present in ~30% of AML cases, create cytoplasmic mislocalization of NPM1 while paradoxically reinforcing menin-KMT2A complex formation and chromatin binding [4] [9]. Genetic ablation of menin in KMT2A-r or NPM1c models abolishes leukemia initiation and maintenance, validating this complex as a therapeutic target [4].
Table 1: Genetic Alterations Dependent on Menin-KMT2A Interaction
Alteration Type | Frequency in AML | Frequency in ALL | Key Clinical Association |
---|---|---|---|
KMT2A rearrangements | 5-10% | 15% (up to 80% in infants) | Chemotherapy resistance, poor prognosis |
NPM1 mutations | ~30% | Rare | High relapse risk without targeted therapy |
KMT2A PTDs/amplifications | <5% | <5% | Adverse risk in AML |
The menin-KMT2A complex functions as a master transcriptional regulator by recruiting histone-modifying enzymes (e.g., DOT1L) to chromatin, resulting in H3K79 methylation and activation of leukemia-promoting genes. Key targets include the HOXA and HOXB gene clusters and the transcription factor MEIS1 [1] [4]. In KMT2A-r leukemias, KMT2A fusion proteins (e.g., KMT2A-AF9) constitutively recruit menin to chromatin, driving aberrant HOX/MEIS1 expression that blocks hematopoietic differentiation. NPM1c AML similarly exhibits HOX gene overexpression due to enhanced menin-KMT2A chromatin occupancy [4] [9]. This transcriptional reprogramming enforces a stem-cell-like state, enabling unlimited self-renewal of leukemic blasts. Notably, FLT3 and MYC are secondary target genes amplified by menin-KMT2A activity, creating synergistic pro-leukemic signaling cascades [5].
Disrupting the menin-KMT2A interface induces differentiation and apoptosis in leukemic cells while sparing normal hematopoiesis, providing a compelling therapeutic window. Small-molecule inhibitors targeting the menin groove that binds KMT2A have demonstrated clinical activity, but resistance mutations (e.g., MEN1M327I, MEN1T349M) limit their efficacy [4]. These mutations occur at the menin-inhibitor interface and reduce drug binding affinity without abrogating menin-KMT2A interaction, highlighting the need for structurally distinct inhibitors capable of overcoming resistance [4] [9].
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